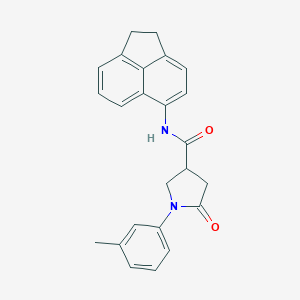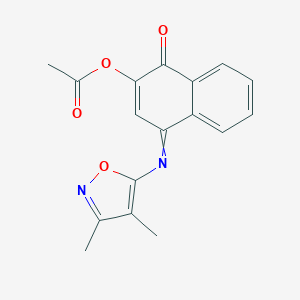
Pralmorelin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pralmorelin dihydrochloride, also known as growth hormone-releasing peptide 2 (GHRP-2), is a synthetic peptide drug that acts as a growth hormone secretagogue. It is used primarily as a diagnostic agent for assessing growth hormone deficiency. This compound is an orally active compound that mimics the actions of ghrelin, a natural hormone that stimulates the release of growth hormone .
Preparation Methods
Pralmorelin dihydrochloride is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents such as carbodiimides. The final product is obtained through deprotection and purification steps .
Industrial production methods for this compound involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
Chemical Reactions Analysis
Pralmorelin dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pralmorelin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound is used to investigate the mechanisms of growth hormone release and the role of ghrelin in regulating appetite and metabolism.
Medicine: It is used as a diagnostic agent for assessing growth hormone deficiency and has potential therapeutic applications in treating conditions like short stature and growth hormone deficiency.
Industry: This compound is used in the development of new peptide-based drugs and diagnostic agents
Mechanism of Action
Pralmorelin dihydrochloride exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the surface of pituitary cells. This binding stimulates the release of growth hormone from the pituitary gland. The molecular targets involved in this process include the GHSR and downstream signaling pathways that regulate growth hormone secretion .
Comparison with Similar Compounds
Pralmorelin dihydrochloride is similar to other growth hormone secretagogues, such as:
Ipamorelin: Another synthetic peptide that stimulates growth hormone release but has a different amino acid sequence.
Tesamorelin: A growth hormone-releasing hormone analogue used to reduce visceral adipose tissue in HIV patients.
Hexarelin: A synthetic hexapeptide that also acts as a growth hormone secretagogue.
This compound is unique in its specific amino acid sequence and its ability to mimic the actions of ghrelin, making it a valuable tool for both research and clinical applications .
Properties
CAS No. |
158827-34-0 |
|---|---|
Molecular Formula |
C45H57Cl2N9O6 |
Molecular Weight |
890.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
InChI Key |
ILOHMCCDCAUTQF-JESKXYQHSA-N |
SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
sequence |
AXAWFK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)







![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)




